Lipophilicity Adjustment Compared to Parent 3-Quinuclidinone
The introduction of a hydroxymethyl group at the 6-position of the quinuclidinone scaffold significantly reduces lipophilicity, a key factor for optimizing ADME profiles in drug discovery. The target compound exhibits a computed XLogP3-AA of -0.3, a substantial decrease compared to the parent 3-quinuclidinone, which has a computed XLogP3-AA of approximately 0.46 [1]. This shift in logP by approximately 0.76 log units directly translates to improved aqueous solubility and a lower potential for non-specific binding, making it a more suitable intermediate for synthesizing polar drug candidates .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 3-Quinuclidinone: XLogP3-AA = 0.46 |
| Quantified Difference | ΔXLogP ≈ -0.76 (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem (2025.04.14 release) |
Why This Matters
This quantitative difference allows procurement teams to select the compound with the precise lipophilicity profile required for a synthetic sequence, avoiding the need for late-stage polarity adjustments that can impact yield and purity.
- [1] PubChem. Compound Summary for CID 535920 (3-Quinuclidinone, 6-(hydroxymethyl)-) and CID 12033 (3-Quinuclidinone). National Center for Biotechnology Information. Accessed May 2026. View Source
